4-Butoxybenzenethiol

Description

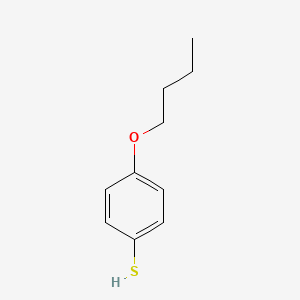

4-Butoxybenzenethiol (C₁₀H₁₄OS) is a benzenethiol derivative featuring a butoxy (-OC₄H₉) substituent at the para position and a thiol (-SH) functional group. The butoxy group confers lipophilicity, enhancing membrane permeability, while the thiol moiety enables nucleophilic reactivity and participation in redox reactions.

Properties

IUPAC Name |

4-butoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVBSXKGESYRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-butoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield this compound. Another method includes the reaction of 4-butoxyphenol with phosphorus pentasulfide (P2S5) to produce the desired thiol compound.

Industrial Production Methods: In industrial settings, this compound is typically produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiol group can be reduced to form corresponding hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Butoxybenzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 4-butoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. This interaction can modulate enzymatic activities and cellular pathways, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Butoxybenzenethiol with compounds from the evidence, focusing on substituent effects, physicochemical properties, and biological activities.

4-Hydroxybenzaldehyde ()

- Structure : Features a hydroxyl (-OH) group at the para position instead of butoxy and a formyl (-CHO) group instead of thiol.

- Key Differences: Polarity: The hydroxyl group increases polarity, leading to higher water solubility compared to the lipophilic butoxy group in this compound . Biological Activity: 4-Hydroxybenzaldehyde exhibits antioxidant and antimicrobial properties due to the phenolic -OH group . In contrast, the thiol group in this compound may facilitate metal chelation or enzyme inhibition. Stability: The aldehyde group is prone to oxidation, whereas the thiol group can form disulfide bonds, affecting redox stability.

4-Bromophenylacetic Acid ()

- Structure : Contains a bromo (-Br) substituent and a carboxylic acid (-COOH) group.

- Key Differences: Reactivity: The bromine atom acts as a leaving group in nucleophilic substitution, while the thiol group in this compound participates in nucleophilic attacks or radical reactions. Safety Profile: 4-Bromophenylacetic acid causes skin and respiratory irritation . Acidity: The carboxylic acid group (pKa ~4.5) is more acidic than the thiol group (pKa ~10), influencing ionization under physiological conditions.

2-(4-Methoxyphenyl)benzothiazole ()

- Structure : Incorporates a methoxy (-OCH₃) group and a benzothiazole heterocycle.

- Electronic Effects: Methoxy is electron-donating via resonance, whereas the thiol group can act as an electron-withdrawing substituent, altering aromatic ring reactivity. Applications: Benzothiazoles are studied for anticancer and imaging applications . Thiol-containing compounds like this compound may serve as ligands for metal catalysts or protease inhibitors.

Data Table: Comparative Properties of Analogous Compounds

Research Findings and Limitations

- Synthetic Utility: Thiols like this compound are valuable in gold nanoparticle functionalization (inferred from thiol-gold affinity), though direct evidence is lacking.

- Toxicity Concerns : Thiols may induce oxidative stress via glutathione depletion, as seen in structurally unrelated thiol-containing toxins .

- Gaps in Data: No direct studies on this compound were found in the evidence. Conclusions are extrapolated from analogs, necessitating experimental validation.

Biological Activity

4-Butoxybenzenethiol, also known as para-butoxybenzenethiol, is an organosulfur compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C10H14S

- Molecular Weight : 174.29 g/mol

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its cytotoxic effects, antimicrobial properties, and potential as an antioxidant.

Cytotoxicity

Research has shown that this compound exhibits significant cytotoxic activity against several cancer cell lines. A study indicated that compounds with similar structures demonstrated varying levels of cytotoxicity based on their substituents.

| Compound | EC50 (µM) | Toxicity Classification |

|---|---|---|

| This compound | 25 | Moderate toxicity (5–30 µM) |

| Acetylated derivatives | 2.7–16.4 | High toxicity (≤5 µM) |

| Non-toxic derivatives | >100 | Non-toxic |

The cytotoxic effect is attributed to the compound's ability to induce apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial activity. A study on related thiol compounds revealed their effectiveness against various pathogenic bacteria and fungi.

- Tested Microorganisms :

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The minimum inhibitory concentration (MIC) values were determined for this compound and showed promising results:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Oxidative Stress Induction : The compound promotes ROS production, leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival, thereby exerting its antimicrobial effects.

- Cell Membrane Disruption : The thiol group can interact with membrane proteins, causing structural changes that compromise cell integrity.

Case Studies

A notable case study investigated the effects of this compound on Neuro-2a cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability, with an EC50 value indicating moderate toxicity. The research emphasized the importance of understanding structure-activity relationships to enhance the efficacy of such compounds in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.